molecular formula C9H7BrO2 B2661385 4-Bromo-6-methoxy-1-benzofuran CAS No. 1427420-47-0

4-Bromo-6-methoxy-1-benzofuran

Cat. No.: B2661385
CAS No.: 1427420-47-0
M. Wt: 227.057
InChI Key: HWJWPPQQMCWFMP-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxy-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 6th position on the benzofuran ring. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxy-1-benzofuran typically involves the bromination of 6-methoxybenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances safety and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxy-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-6-methoxy-1-benzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-1-benzofuran involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-7-methoxy-1-benzofuran
  • 6-Bromo-4-methoxy-1-benzofuran
  • 4-Bromo-5-methoxy-1-benzofuran

Uniqueness

4-Bromo-6-methoxy-1-benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, selectivity, and potency in various applications. The presence of both bromine and methoxy groups at specific positions on the benzofuran ring can influence its electronic distribution and steric effects, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

4-bromo-6-methoxy-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-11-6-4-8(10)7-2-3-12-9(7)5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJWPPQQMCWFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CO2)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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